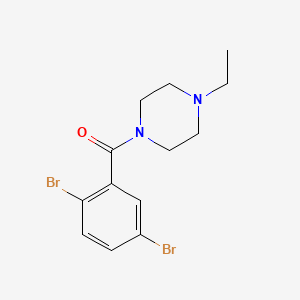

1-(2,5-Dibromobenzoyl)-4-ethylpiperazine

Description

1-(2,5-Dibromobenzoyl)-4-ethylpiperazine is a piperazine derivative featuring a 2,5-dibromobenzoyl group attached to the nitrogen at position 1 and an ethyl substituent at position 4 of the piperazine ring.

Properties

Molecular Formula |

C13H16Br2N2O |

|---|---|

Molecular Weight |

376.092 |

IUPAC Name |

(2,5-dibromophenyl)-(4-ethylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C13H16Br2N2O/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(14)3-4-12(11)15/h3-4,9H,2,5-8H2,1H3 |

InChI Key |

ZASHYJPTIAVZEA-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Sulfonyl vs. Benzoyl Groups : Sulfonyl-containing derivatives (e.g., 1-(3-Bromophenylsulfonyl)-4-ethylpiperazine) are more polar than benzoyl analogs, which could reduce CNS penetration but improve aqueous solubility .

- Ethylpiperazine vs. Methylpiperazine : Ethyl substituents at position 4 (as in the target compound) show comparable antiviral activity to methylpiperazine derivatives but with marginally higher selectivity indices (SI) in RSV inhibition studies .

Pharmacological Activity Comparisons

Antiviral Activity

4-Ethylpiperazine derivatives with linker lengths of n=2 and n=3 demonstrated micromolar IC50 values (5.1–20 µM) against respiratory syncytial virus (RSV), with SI values of 20–21, suggesting a balance between potency and cytotoxicity . In contrast, morpholine and piperidine analogs exhibited similar logP values but varied in efficacy, highlighting the critical role of the piperazine core in binding to the RSV F protein hydrophobic cavity .

CNS-Related Effects

Benzylpiperazine derivatives (e.g., 1-(4-methoxyphenyl)piperazine) are associated with serotonin receptor modulation, but the 2,5-dibromobenzoyl group in the target compound may redirect activity toward non-CNS targets due to steric hindrance and reduced blood-brain barrier penetration . For example, 4-ethylpiperazine derivatives showed only 35–38% protection in histamine-induced convulsion models, underperforming compared to pyridyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.